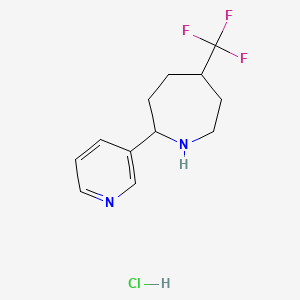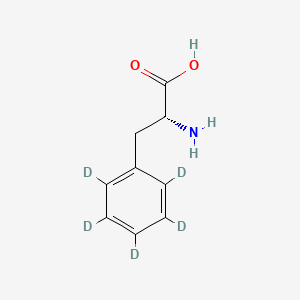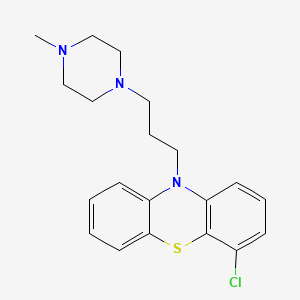![molecular formula C13H16O3 B584760 (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol CAS No. 1353742-19-4](/img/structure/B584760.png)
(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol, also known as 2-benzyloxy-3-methyl-6-oxabicyclo[3.1.0]hexan-2-ol, is a synthetic compound derived from the oxabicyclic ring system. It is a member of the cyclic ether family, and is used in a variety of scientific research applications. 1.0]hexan-2-ol, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Applications De Recherche Scientifique
Synthetic Routes and Chemical Transformations
Research on organo-selenium compounds has demonstrated their utility in mediating radical ring-opening and intramolecular cyclization reactions. For example, selenium reagents have facilitated the synthesis of 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols, showcasing the versatility of selenium in inducing diverse chemical transformations (Miao & Huang, 2009). Similarly, the synthesis of complex molecular frameworks like 4,7-dioxatricyclo[3.2.1.0(3,6)]octane derivatives has been achieved through the 1,3-migration of benzyloxy groups in certain cation intermediates, highlighting the potential for constructing intricate molecular architectures (Mosimann & Vogel, 2000).
Applications in Drug Design and Material Science
The stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines, leading to compounds like enantiopure methyl 2-amino-3,4,5-trihydroxycyclopentanecarboxylate, exemplifies the intricate synthetic strategies employed in drug design and development (Fernandez et al., 2008). Additionally, the synthesis of racemic 2-hydroxycyclohexane pyrimidine C-nucleoside analogues involves the opening of the oxirane ring of 3-[(benzyloxy)methyl]-7-oxabicyclo[4.1.0]heptane, showcasing the adaptability of such frameworks in nucleoside analogue synthesis, which is crucial for developing novel therapeutic agents (Šála et al., 2004).
Propriétés
IUPAC Name |
(1S,2S,3R,5R)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12+,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHHAQDOQOLDFK-LOWDOPEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1O2)COCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]2[C@@H]1O2)COCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B584697.png)